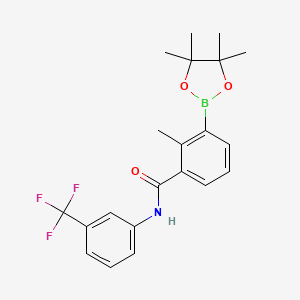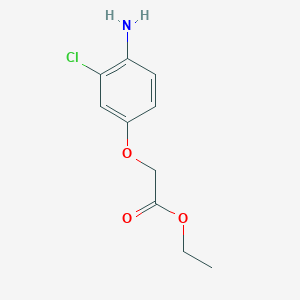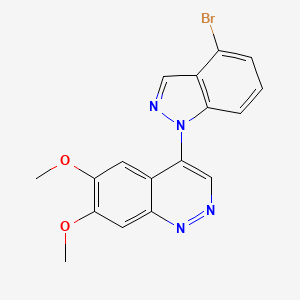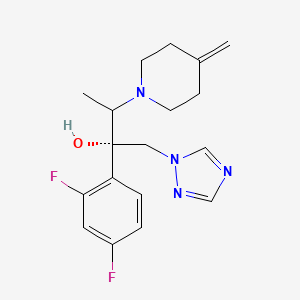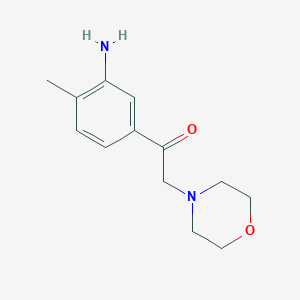
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone is an organic compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yields . The reaction conditions often include the use of specific acylating reagents and controlled temperatures to ensure the selective acylation of the desired amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow systems to maximize efficiency and yield. The use of microreactor technology can significantly enhance the selectivity and conversion rates of the acylation reaction, making the process more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar structure but differs in its functional groups and applications.
4-Methyl-3-nitroaniline: Another related compound with different reactivity and uses in chemical synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-(3-amino-4-methylphenyl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-11(8-12(10)14)13(16)9-15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3 |
InChI-Schlüssel |
YQMDXWXDLMDCTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)CN2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


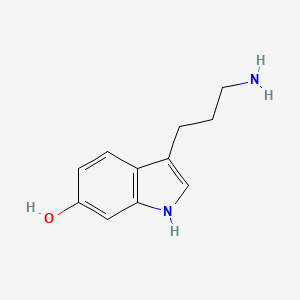

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)

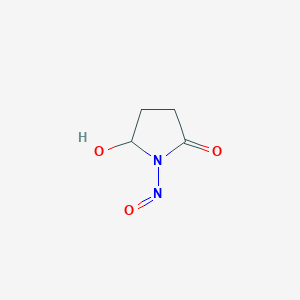

![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
